Cas no 107348-47-0 (PPC-NHS ester)

PPC-NHS ester 化学的及び物理的性質
名前と識別子
-
- Butanoic acid,3-(2-pyridinyldithio)-, 2,5-dioxo-1-pyrrolidinyl ester
- 2,5-dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate
- 3-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]butanoate
- N-succinimidyl-3-(2-pyridyldithio)butyrate
- 1-(1-Oxo-3-(2-pyridinyldithio)butoxy)-2,5-pyrrolidinedione
- 1-{[3-(pyridin-2-yldisulfanyl)butanoyl]oxy}pyrrolidine-2,5-dione
- 2,5-Pyrrolidinedione, 1-(1-oxo-3-(2-pyridinyldithio)butoxy)-
- SPDB
- PPC-NHS ester
- CS-0088936
- MS-24872
- PD171696
- 2,5-dioxopyrrolidin-1-yl3-(pyridin-2-yldisulfanyl)butanoate
- 107348-47-0
- 1-({3-[(Pyridin-2-yl)disulfanyl]butanoyl}oxy)pyrrolidine-2,5-dione
- DTXSID30910300
- n-succinimidyl-3-(2-pyridyldithio) butyrate
- (2,5-dioxopyrrolidin-1-yl) 3-(pyridin-2-yldisulfanyl)butanoate
- HY-W071006
- D74750
- AKOS027256680
- SCHEMBL321113
- 2,5-Pyrrolidinedione, 1-[1-oxo-3-(2-pyridinyldithio)butoxy]-
- DB-226867
-
- MDL: MFCD28398150
- インチ: InChI=1S/C13H14N2O4S2/c1-9(20-21-10-4-2-3-7-14-10)8-13(18)19-15-11(16)5-6-12(15)17/h2-4,7,9H,5-6,8H2,1H3
- InChIKey: VQZYZXLBKBUOHE-UHFFFAOYSA-N
- SMILES: CC(SSC1=NC=CC=C1)CC(ON2C(CCC2=O)=O)=O
計算された属性
- 精确分子量: 327.04700
- 同位素质量: 326.03949928g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 21
- 回転可能化学結合数: 7
- 複雑さ: 403
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 127Ų
じっけんとくせい
- PSA: 131.35000
- LogP: 0.54770
PPC-NHS ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1159576-1g |
PPC-NHS ester |
107348-47-0 | 98% | 1g |
¥29887.00 | 2024-08-09 | |
Ambeed | A285226-1g |
2,5-dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate |
107348-47-0 | 98% | 1g |
$2675.0 | 2025-02-24 | |
Alichem | A029189286-1g |
2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate |
107348-47-0 | 95% | 1g |
$1316.34 | 2023-09-04 | |
eNovation Chemicals LLC | Y1250963-100mg |
2,5-dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate |
107348-47-0 | 98% | 100mg |
$695 | 2024-06-07 | |
MedChemExpress | HY-W071006-1g |
PPC-NHS ester |
107348-47-0 | 98.32% | 1g |
¥22990 | 2023-08-31 | |
Biosynth | HEA34847-250 mg |
PPC-NHS ester |
107348-47-0 | 250MG |
$832.50 | 2023-01-04 | ||
eNovation Chemicals LLC | Y1250963-100mg |
2,5-dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate |
107348-47-0 | 98% | 100mg |
$695 | 2025-02-25 | |
TRC | D495248-1mg |
2,5-Dioxopyrrolidin-1-yl 3-(Pyridin-2-yldisulfanyl)butanoate |
107348-47-0 | 1mg |
$ 50.00 | 2022-06-05 | ||
Chemenu | CM338847-1g |
PPC-NHS ester |
107348-47-0 | 95%+ | 1g |
$3537 | 2023-11-25 | |
TRC | D495248-2mg |
2,5-Dioxopyrrolidin-1-yl 3-(Pyridin-2-yldisulfanyl)butanoate |
107348-47-0 | 2mg |
$ 65.00 | 2022-06-05 |
PPC-NHS ester 関連文献
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
PPC-NHS esterに関する追加情報
Professional Introduction to PPC-NHS Ester (CAS No. 107348-47-0)
The compound PPC-NHS ester, with the chemical abstracts service number CAS No. 107348-47-0, is a highly specialized reagent widely utilized in the field of bioconjugation and pharmaceutical research. This compound, known chemically as N-(3-pyridylmethyl)-N'-hydroxysuccinimide ester, plays a pivotal role in the modification of biomolecules such as proteins, peptides, and antibodies. Its unique structural properties make it an indispensable tool for researchers aiming to develop novel therapeutic agents and diagnostic tools.
In recent years, the demand for high-quality bioconjugation reagents has surged due to advancements in biotechnology and pharmaceutical sciences. The PPC-NHS ester has emerged as a cornerstone in this domain, facilitating the creation of stable and functional conjugates that are essential for various applications, including drug delivery systems and immunoassays. The NHS (N-hydroxysuccinimide) moiety in its structure is particularly noteworthy, as it enables efficient coupling with primary amines present in biomolecules, thereby enhancing the overall yield and purity of the final product.
One of the most compelling attributes of PPC-NHS ester is its versatility. It has been successfully employed in a multitude of research scenarios, from academic laboratories to industrial-scale pharmaceutical production. For instance, recent studies have demonstrated its efficacy in the development of targeted cancer therapies, where biomolecules are conjugated with cytotoxic agents to selectively eliminate malignant cells. The ability of this compound to form stable amide bonds under mild conditions makes it an ideal candidate for such applications.
The chemical properties of PPC-NHS ester also contribute to its widespread adoption. Its solubility in both aqueous and organic solvents allows for seamless integration into diverse experimental protocols. Moreover, its high reactivity ensures that conjugation reactions proceed with minimal side products, thereby maintaining the integrity of the biomolecules involved. These characteristics have been leveraged in cutting-edge research aimed at developing novel vaccines and biologics.
In the realm of drug discovery, the utility of PPC-NHS ester cannot be overstated. Researchers have harnessed its potential to create bifunctional linkers that facilitate the attachment of multiple molecules to a single carrier. This approach has led to significant breakthroughs in personalized medicine, where tailored therapeutic cocktails are designed to address specific patient needs. The precision offered by this compound in bioconjugation reactions underscores its importance in modern pharmaceutical development.
The latest advancements in synthetic chemistry have further enhanced the capabilities of PPC-NHS ester. Innovations such as flow chemistry and microwave-assisted synthesis have enabled faster and more efficient conjugation processes, reducing reaction times and improving yields. These methodologies are particularly valuable in high-throughput screening environments, where large libraries of bioconjugates need to be generated rapidly.
The environmental impact of using PPC-NHS ester has also been a focus of recent research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Such initiatives align with global trends toward sustainable chemistry practices, ensuring that bioconjugation technologies remain environmentally responsible.
Looking ahead, the future prospects for PPC-NHS ester appear exceptionally promising. Emerging fields such as gene therapy and nanomedicine are expected to drive further demand for advanced bioconjugation reagents like this one. The ability to modify nucleic acids and nanoparticles with high precision will open new avenues for therapeutic intervention, making compounds like PPC-NHS ester indispensable in next-generation medical technologies.
In conclusion, the compound CAS No. 107348-47-0, specifically referred to as PPC-NHS ester, represents a cornerstone in modern bioconjugation chemistry. Its unique properties and broad applicability make it an invaluable tool for researchers across multiple disciplines. As scientific understanding continues to evolve, it is anticipated that this compound will play an even more significant role in shaping the future of pharmaceuticals and biotechnology.
107348-47-0 (PPC-NHS ester) Related Products
- 158913-22-5(SPDP-C6-NHS ester)
- 2138119-18-1(3-bromo-2-cyclopentyl-7-cyclopropylimidazo1,2-apyridine)
- 2138144-29-1(Methyl 6-aminohex-2-ynoate)
- 67392-69-2(D-Leucine, D-alanyl-)
- 2171888-33-6(2-(1,4-dimethyl-1H-pyrazol-3-yl)-1-methylpyrrolidin-3-amine)
- 313516-46-0(3,4-dimethyl-N-(1-phenylethyl)benzamide)
- 2137686-61-2(4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride)
- 1500298-84-9(2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine)
- 1101737-39-6((2Z)-2-[(1-ethylpyridin-1-ium-3-yl)methylidene]-6-hydroxy-1-benzofuran-3-one iodide)
- 23530-40-7(N-Methyl-2-nitrobenzenesulfonamide)
